Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 96319-21-0
VCID: VC3800903
InChI: InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C2N=CC=CN2N=C1C
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

CAS No.: 96319-21-0

Cat. No.: VC3800903

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate - 96319-21-0

Specification

CAS No. 96319-21-0
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3
Standard InChI Key BWSGNJCQTWVCQP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2N=CC=CN2N=C1C
Canonical SMILES CCOC(=O)C1=C2N=CC=CN2N=C1C

Introduction

Chemical Identity and Structural Properties

Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a crystalline solid with a melting point range of 103–104°C . Its molecular structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an ethyl carboxylate moiety at position 3 (Figure 1). Key physicochemical parameters include:

PropertyValue
Molecular FormulaC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight205.21 g/mol
Exact Mass205.085 Da
Topological Polar Surface Area56.49 Ų
Partition Coefficient (LogP)1.214
HS Code2933990090

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability, while its polar surface area indicates potential for hydrogen bonding .

Synthetic Routes and Optimization

The synthesis of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step condensation strategy. A representative pathway includes:

  • Formation of the Pyrazole Core: Reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions yields a 5-aminopyrazole intermediate .

  • Cyclization to Pyrazolopyrimidine: Condensation with a β-ketoester derivative in the presence of a catalytic acid (e.g., acetic acid) facilitates ring closure to form the pyrazolo[1,5-a]pyrimidine scaffold .

  • Functionalization: Introduction of the methyl group at position 2 is achieved via alkylation or through the use of pre-functionalized starting materials.

Key reaction conditions include anhydrous ethanol as the solvent, reflux temperatures (70–80°C), and reaction times of 2–3 hours. The final product is purified via recrystallization from hexane or ethyl acetate, yielding a white crystalline solid with >95% purity .

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with applications in:

  • Antimicrobial Agents: Structural modifications to enhance Gram-negative penetration.

  • Anticancer Therapeutics: Optimization of pharmacokinetic properties for in vivo efficacy.

  • Anti-Inflammatory Drugs: Exploration of COX-2 inhibition potential.

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